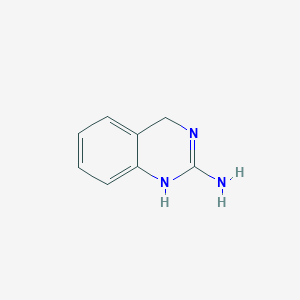
1,4-Dihydroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroquinazolin-2-amine is an organic compound that belongs to the family of Quinazolines. It has a fused bicyclic ring and has a secondary amine group in the structure. The CAS Number of this compound is 75191-78-5 . It has a molecular weight of 147.18 .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives has been outlined in various methods . The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . An efficient one-pot synthesis of various 2,3-dihydroquinazolin-4(1H)-one derivatives was accomplished using Cu(OTf)2-catalyzed multi-component reactions between isatoic anhydride, ketones, and amines .Molecular Structure Analysis
Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .Chemical Reactions Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring were affected by the presence of fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .Applications De Recherche Scientifique
Antitumor Activity
1,4-Dihydroquinazolin-2-amine derivatives have shown promise as antitumor agents. Researchers have explored their cytotoxic effects on cancer cells, particularly in inhibiting tumor growth and inducing apoptosis. These compounds may serve as leads for developing novel anticancer drugs .
Antioxidant Properties
The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant capacity of 1,4-Dihydroquinazolin-2-amine derivatives could lead to applications in health supplements or functional foods .
Antibacterial and Antifungal Agents
Researchers have examined the antimicrobial properties of these derivatives. Their ability to inhibit bacterial and fungal growth makes them interesting candidates for developing new antibiotics or antifungal drugs. Further studies are needed to optimize their efficacy and safety .
Anticonvulsant Effects
Certain 1,4-Dihydroquinazolin-2-amine derivatives exhibit anticonvulsant activity. These compounds may modulate neuronal excitability and hold potential for treating epilepsy and related disorders. Mechanistic studies are ongoing to understand their precise mode of action .
Antihypertensive Applications
Quinazolinone derivatives, including 1,4-Dihydroquinazolin-2-amine, have been investigated as potential antihypertensive agents. Their effects on blood pressure regulation and vascular function are of interest. Developing compounds with improved selectivity and reduced side effects remains a focus .
5-Hydroxytryptamine (5-HT) Receptor Ligands
The compound’s structural resemblance to serotonin (5-HT) suggests a potential role as a 5-HT receptor ligand. These receptors play essential roles in neurotransmission, mood regulation, and other physiological processes. Investigating the interaction of 1,4-Dihydroquinazolin-2-amine with 5-HT receptors could lead to therapeutic applications .
Mécanisme D'action
The possible mechanism of the anti-inflammatory action of the test compounds may be due to reduction in pro-inflammatory mediators like prostaglandins .
The 1HNMR spectrum of the main quinazoline represents multiple signals in the aromatic region δ 7–8 and two singlet signals for the two CH=N protons at δ 9–9.5 ppm .
Safety and Hazards
Propriétés
IUPAC Name |
1,4-dihydroquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRRWNLARRRPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroquinazolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2648480.png)
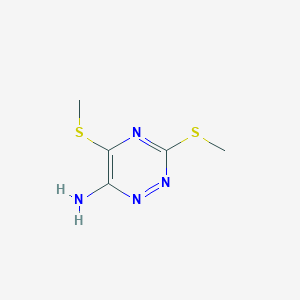
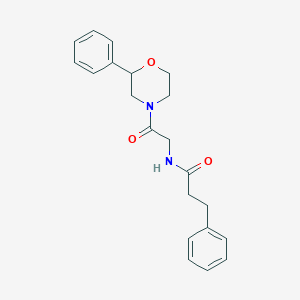
![4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2648484.png)
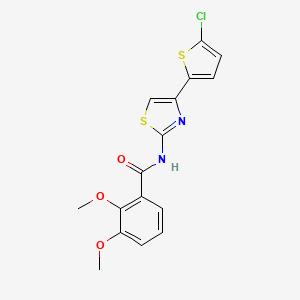
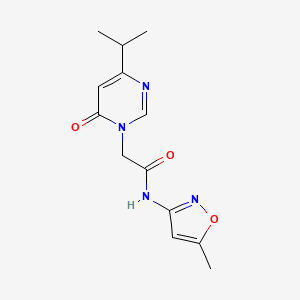
![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)
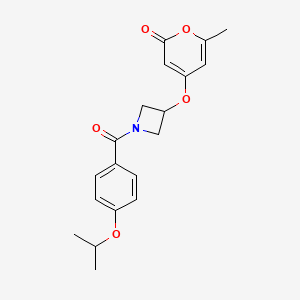
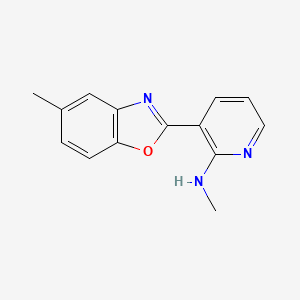
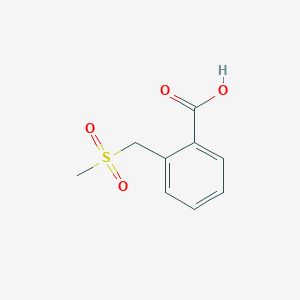
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2648497.png)
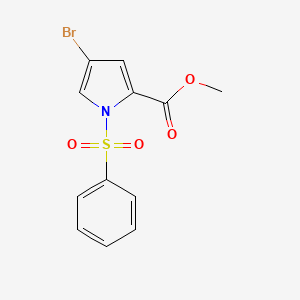
![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)